molecular formula C21H21N5O6 B11445007 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide

Cat. No.: B11445007
M. Wt: 439.4 g/mol
InChI Key: LHDKICQOAWLIRJ-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring can be formed through cyclization with hydrazine or its derivatives.

    Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Coupling Reaction: The phenoxyphenyl moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenoxyphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Amino Derivatives: From the reduction of nitro groups.

    Halogenated Compounds: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: Potential use in the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of nitro and pyrazole groups.

    Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of anti-inflammatory, analgesic, and anticancer drugs.

Industry

    Agrochemicals: Potential use as herbicides, fungicides, and insecticides.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide would depend on its specific application. In medicinal chemistry, it might act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro groups and a phenoxyphenyl moiety in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide makes it unique, potentially offering a combination of biological activities and reactivity that is not found in simpler analogs.

Properties

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide

InChI

InChI=1S/C21H21N5O6/c1-14-21(26(30)31)15(2)24(23-14)10-6-9-20(27)22-16-11-17(25(28)29)13-19(12-16)32-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,27)

InChI Key

LHDKICQOAWLIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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